molecular formula C11H14O B099388 1-(3,4-Dimethylphenyl)propan-1-one CAS No. 17283-12-4

1-(3,4-Dimethylphenyl)propan-1-one

Cat. No.: B099388
CAS No.: 17283-12-4
M. Wt: 162.23 g/mol
InChI Key: CBALKMGGDUMBIJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a ketone derivative, characterized by the presence of a propanone group attached to a 3,4-dimethylphenyl ring

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-(3,4-Dimethylphenyl)propan-1-one is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The product is sold “as-is” without any warranties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)

Major Products Formed:

    Oxidation: 3,4-Dimethylbenzoic acid

    Reduction: 1-(3,4-Dimethylphenyl)propan-1-ol

    Substitution: 3,4-Dimethylphenyl derivatives (e.g., 3,4-dimethylphenyl nitrate)

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)propan-1-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and physiological responses .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALKMGGDUMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397355
Record name 1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-12-4
Record name 1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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